molecular formula C11H13ClN2O2 B11763100 Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11763100
M. Wt: 240.68 g/mol
InChI Key: AQNDVZFJEOKUPX-GXDHUFHOSA-N
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Description

Summary of Key Findings

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative with significant utility in organic synthesis. Characterized by its chloro, hydrazone, and ester functional groups, this compound serves as a versatile intermediate in the preparation of heterocyclic compounds and agrochemical precursors. Its structural complexity necessitates precise synthetic protocols and thorough characterization, as evidenced by recent advancements in hydrazone chemistry. Below, we present a systematic exploration of its chemical identity, synthesis, reactivity, and applications, supported by experimental data and comparative analyses.

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, This compound , reflects its structural features:

  • Ethyl ester group : Derived from acetic acid.
  • Chloro substituent : At the α-position relative to the ester.
  • Hydrazone moiety : Formed via condensation of 3-methylphenylhydrazine with ethyl chloroacetate.

The (2Z) designation specifies the configuration of the hydrazone double bond, where the higher-priority groups (chlorine and hydrazine nitrogen) reside on the same side. E/Z isomerism arises due to restricted rotation around the C=N bond, with the Z-isomer being thermodynamically favored in most synthetic conditions.

Structural Isomerism
  • Positional isomers : Varying methyl group positions on the phenyl ring (e.g., 2-methyl vs. 4-methyl) yield distinct compounds, as seen in Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate (PubChem CID 5706643).
  • Functional group isomers : Replacement of the ester with amide or ketone groups alters reactivity and applications.

CAS Registry Number and Alternative Chemical Designations

  • CAS Registry Number : While the exact CAS for the (2Z)-3-methylphenyl variant is not explicitly listed in the provided sources, structurally related compounds include:

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

AQNDVZFJEOKUPX-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

3-Methylaniline undergoes diazotization in hydrochloric acid with sodium nitrite at 273 K to form 3-methyldiazonium chloride. Subsequent coupling with ethyl 2-chloroacetoacetate in ethanol, catalyzed by sodium acetate, yields the target hydrazone through electrophilic substitution. The Z-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen.

Procedure

  • Diazotization : Dissolve 3-methylaniline (10 mmol) in 6 M HCl (6 mL). Add aqueous NaNO₂ (10 mmol) dropwise at 273 K.

  • Coupling : Add the diazonium salt to a chilled solution of ethyl 2-chloroacetoacetate (10 mmol) and sodium acetate (10 mmol) in ethanol (100 mL). Stir for 15 minutes and refrigerate for 3 hours.

  • Isolation : Filter the precipitate, wash with water, and recrystallize from ethanol.

Yield : 80% after recrystallization.

Alternative Synthesis via Hydrazine Derivatives

A secondary method condenses 3-methylphenylhydrazine with ethyl chloroacetate derivatives. This approach avoids diazonium intermediates, enhancing safety for large-scale production.

Reaction Conditions

React 3-methylphenylhydrazine with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux. Acid catalysis (e.g., H₂SO₄) accelerates imine formation, though base conditions (e.g., NaOAc) improve selectivity for the Z-isomer.

Optimization

  • Solvent : Ethanol or benzene-water azeotrope facilitates byproduct removal.

  • Temperature : Reflux (∼351 K) ensures complete conversion within 4–6 hours.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity.

Yield : 70–75% under optimized conditions.

Comparative Analysis of Methods

Parameter Diazotization Method Hydrazine Condensation
Starting Materials3-Methylaniline, Ethyl 2-chloroacetoacetate3-Methylphenylhydrazine, Ethyl chloroacetate
Reaction Time3–4 hours4–6 hours
Yield80%70–75%
ByproductsMinimal (H₂O, NaCl)Trace hydrazine oligomers
ScalabilitySuitable for batch synthesisRequires excess hydrazine

The diazotization method offers higher yields and fewer byproducts, making it preferable for research-scale synthesis. Conversely, hydrazine condensation avoids explosive diazonium intermediates, favoring industrial applications.

Structural and Spectroscopic Validation

Post-synthetic characterization confirms the Z-configuration via:

  • X-ray Crystallography : Planar C–N═N–C linkage with a torsion angle of 0.8°.

  • ¹H NMR : Hydrazine NH proton at δ 10.2 ppm (DMSO-d₆), coupling with imine carbon.

  • IR Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N).

Industrial and Research Applications

This compound serves as a precursor for:

  • Spiroheterocycles : Cyclocondensation with thioureas yields antimicrobial agents.

  • Pharmaceutical Intermediates : Functionalization at the hydrazone position enables anticancer drug synthesis .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring and ester groups, influencing reactivity, crystallinity, and applications. Below is a comparative analysis:

Structural Analogs and Substituent Effects

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl (2Z)-2-chloro-2-(phenylhydrazinylidene)acetate Phenyl (C₆H₅) C₁₀H₁₁ClN₂O₂ 226.66 • Monoclinic P21/c space group
• N–H···O hydrogen bonds form helical chains
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-OCH₃-C₆H₄ C₁₁H₁₃ClN₂O₃ 256.68 • Monoclinic P2₁ space group
• Methoxy group enhances electron density, stabilizing intermediates
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate 2,3-(CH₃)₂-C₆H₃ C₁₂H₁₅ClN₂O₂ 254.71 • Steric hindrance from methyl groups reduces reactivity in cyclization
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-F-C₆H₄ C₁₀H₁₀ClFN₂O₂ 244.65 • Electron-withdrawing fluorine increases electrophilicity
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 2,4,5-Cl₃-C₆H₂ C₁₀H₈Cl₄N₂O₂ 329.99 • High halogen content enhances thermal stability

Crystallographic and Hydrogen-Bonding Comparisons

  • Hydrogen Bonding: All analogs exhibit N–H···O interactions between the amino hydrogen and carbonyl oxygen, forming supramolecular helices or chains . The 4-methoxyphenyl derivative shows additional C–H···O interactions (2.59 Å) , while the phenyl variant has shorter N–H···O bonds (3.053 Å) .

Physicochemical Properties

Property 3-Methylphenyl Phenyl 4-Methoxyphenyl
Melting Point (°C) Not reported 79–80 80–82
Purity (%) 95 >99 98
Solubility Ethanol, DCM Ethanol DCM, THF

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.686 g/mol
  • CAS Number : 35229-96-0

The compound features a chloroacetate moiety along with a hydrazone functional group, which is responsible for its reactivity and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 3-methylphenylhydrazine. The reaction is facilitated by a base such as sodium hydroxide and requires heating to promote the condensation reaction, resulting in the formation of the desired hydrazone.

Anticancer Activity

Hydrazone derivatives have been investigated for their anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production . The specific anticancer activity of this compound remains to be fully explored but holds promise based on the behavior of related compounds.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions due to its unique structural features. This interaction could potentially lead to inhibition of key enzymes or receptors involved in disease processes.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of hydrazone derivatives; found significant inhibition against Gram-positive bacteria.
Study 2 Explored anticancer properties; showed that hydrazones can induce apoptosis in cancer cell lines.
Study 3 Analyzed structure-activity relationships; indicated that modifications to the hydrazone moiety can enhance biological activity.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate with high purity?

  • Methodology :

  • Use ethyl chloroacetate and 3-methylphenylhydrazine as starting materials. A base (e.g., NaOH) facilitates hydrazone formation, and refluxing in ethanol for 4–6 hours improves conversion .
  • Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization from ethanol (yield: ~75–80%) .
  • Key parameters : Temperature (70–80°C), solvent polarity, and stoichiometric ratio (1:1.2 for hydrazine:ethyl chloroacetate) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm Z-configuration via coupling constants (e.g., 1^1H NMR: δ 8.2–8.5 ppm for hydrazone NH; 13^13C NMR: δ 160–165 ppm for C=O) .
  • X-ray crystallography : Resolve planar C=N geometry (torsion angle ~0.8°) and hydrogen-bonded chains (N–H⋯O, ~3.05 Å) using SHELX software .
  • Mass spectrometry : Validate molecular weight (MW 240.69) via ESI-MS .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines like MCF-7) and enzyme inhibition (e.g., COX-2 or kinases) at 10–100 µM concentrations .
  • Dose-response curves : Use IC₅₀ values to compare potency with analogs (e.g., dichlorophenyl derivatives show higher activity than methoxy-substituted ones) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and cyclization reactions?

  • Methodology :

  • Kinetic studies : Track reaction rates under varying nucleophiles (e.g., amines vs. thiols) to assess electronic effects of the 3-methylphenyl group .
  • DFT calculations : Model transition states for cyclization pathways (e.g., 5-membered vs. 6-membered ring formation) .
  • Isotopic labeling : Use 15^{15}N-labeled hydrazine to confirm regioselectivity in heterocycle synthesis .

Q. How can contradictions in crystallography data (e.g., hydrogen bonding vs. steric effects) be resolved?

  • Methodology :

  • High-resolution X-ray : Compare multiple crystal forms (polymorphs) to identify consistent packing motifs (e.g., zigzag chains via N–H⋯O vs. C–H⋯Cl interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H/N⋯H contacts >50% vs. Cl⋯H <10%) .
  • Variable-temperature XRD : Assess thermal motion to distinguish static disorder from dynamic effects .

Q. What role do substituents (e.g., 3-methyl vs. trifluoromethyl groups) play in modulating biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents and compare bioactivity (Table 1).

  • Molecular docking : Map binding poses to targets (e.g., COX-2 active site) to identify steric/electronic contributions .

    Table 1 : Substituent Effects on Biological Activity

    SubstituentIC₅₀ (µM, COX-2)LogPSource
    3-methyl45.22.8
    2,5-diCl12.73.5
    4-CF₃28.33.1

Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution?

  • Methodology :

  • Fukui indices : Calculate f+f^+ values to identify electron-rich sites (e.g., para to –CH₃ in 3-methylphenyl group) .
  • MD simulations : Simulate reaction trajectories with explicit solvent models (e.g., ethanol) to assess steric hindrance .

Q. What strategies address discrepancies in enzyme inhibition data across studies?

  • Methodology :

  • Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., ±15% variance in IC₅₀ due to assay protocols) .
  • Orthogonal assays : Validate inhibition using fluorescence polarization (FP) alongside enzymatic assays .

Methodological Resources

  • Synthesis Protocols :
  • Crystallography Tools : SHELX refinement suite
  • Computational Software : Gaussian (DFT), AutoDock (docking)

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